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Abstract

Codeine, a methyl ether of morphine, has been a cornerstone of analgesic and antitussive
therapy for over a century. Its discovery marked a significant step in the isolation and
understanding of opium alkaloids, paving the way for the development of a vast array of semi-
synthetic opioids. This technical guide provides an in-depth exploration of the history of
codeine's discovery and the evolution of its synthesis. We will delve into the initial isolation of
codeine from Papaver somniferum, the landmark total syntheses of morphine and codeine, and
the more commercially viable semi-synthesis from morphine. This document includes detailed
experimental protocols for key historical methods, quantitative data on extraction and synthesis
yields, and visualizations of synthetic pathways to offer a comprehensive resource for
researchers in medicinal chemistry and drug development.

The Discovery and Isolation of Codeine

The story of codeine is intrinsically linked to that of morphine, the principal alkaloid of opium. In
1804, the German pharmacist Friedrich Serttrner first isolated morphine from opium, a
groundbreaking achievement that marked the beginning of alkaloid chemistry.[1]
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It was nearly three decades later, in 1832, that the French chemist Pierre-Jean Robiquet
isolated a second alkaloid from the mother liquor remaining after the precipitation of morphine.
[1][2][3][4][5] Robiquet, who was working on refining morphine extraction processes, named
this new substance "codeine," derived from the Greek word kwd¢eia (kddeia), meaning "poppy
head."[4] He noted that codeine, like morphine, was an alkaloid that formed salts with acids but
exhibited distinct chemical properties.[2]

Early Isolation Methods from Opium

Initial methods for the isolation of opium alkaloids were centered on the separation of
morphine. One of the notable early methods was the Gregory process, which aimed for a more
economical extraction by avoiding the use of alcohol.[6][7] Codeine, being present in opium in
much smaller quantities (0.7-5%) compared to morphine (4-20%), was often a secondary
product of these early extraction procedures.[8]

Experimental Protocol: The Gregory Process for Morphine and Codeine Isolation (Conceptual
Reconstruction)

This protocol is a conceptual reconstruction of early 19th-century methods and should be
approached with an understanding of the historical context and safety standards of the time.

Extraction: Opium was cut into small pieces and macerated with cold or slightly warm water
(around 32°C) to extract the alkaloids.[6]

o Concentration: The agueous extract was then concentrated by evaporation to a small
volume.[6]

» Precipitation of Morphine: A slight excess of ammonia was added to the concentrated extract
to precipitate the crude morphine.[6]

o Separation of Crude Morphine: The precipitate was filtered, washed with water, dried, and
powdered.[6]

 Acidification: The powdered precipitate was then treated with dilute hydrochloric acid until the
solution became slightly acidic, forming the hydrochloride salts of the alkaloids.[6]
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» Crystallization of Morphine Hydrochloride: The resulting solution was filtered and evaporated
to a syrupy consistency, from which morphine hydrochloride would crystallize upon standing.

[6]

« |solation of Codeine from Mother Liquor: The mother liquor from the morphine precipitation
(Step 3) contained the more water-soluble codeine. Robiquet's process involved treating this
residue with potassium hydroxide and washing with water. The resulting powder, upon
crystallization, yielded codeine.[2]

Quantitative Data: Alkaloid Content in Opium

Alkaloid Concentration in Opium
Morphine 4% - 20%[8]

Codeine 0.7% - 5%][8]

Thebaine Variable

Noscapine Variable

Papaverine Variable

The Synthesis of Codeine

While codeine can be directly extracted from opium, its low natural abundance led chemists to

seek synthetic routes. The structural similarity between morphine and codeine, differing only by
a methyl group on the phenolic hydroxyl, made the conversion of the more abundant morphine
into codeine an attractive prospect. The ultimate achievement in synthetic opioid chemistry was
the total synthesis of morphine, which inherently also constituted a total synthesis of codeine.

The Dawn of Opioid Total Synthesis: The Gates
Synthesis

In 1952, Marshall D. Gates, Jr., and his team at the University of Rochester achieved the first
total synthesis of morphine, a landmark in organic chemistry.[9][10] This monumental effort,
spanning 31 steps with an overall yield of just 0.06%, confirmed the complex pentacyclic
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structure of morphine proposed by Robinson in 1925.[9][10] A key step in this synthesis was an
early application of the Diels-Alder reaction.[9][10]

Experimental Workflow: Gates Total Synthesis of Morphine

Click to download full resolution via product page
Caption: A simplified workflow of the Gates total synthesis of morphine.
Experimental Protocol: Key Steps in the Gates Synthesis (Conceptual)

The full 31-step synthesis is beyond the scope of this guide. However, a conceptual overview
of a key transformation is provided:

o Diels-Alder Reaction: The synthesis commenced with the elaboration of 2,6-
dihydroxynaphthalene into a dienophile. This intermediate then underwent a Diels-Alder
reaction with 1,3-butadiene. The reaction was carried out in acetic acid at 85-87°C for 48
hours, yielding the cycloaddition product in 50% vyield.[10] This step was crucial for
establishing the core carbocyclic framework of the morphine molecule.

A More Efficient Pathway: The Rice Synthesis

In the 1980s, Kenner C. Rice at the National Institutes of Health developed a significantly more
efficient total synthesis of morphine and codeine.[9] This route, proceeding in 14 steps with an
impressive overall yield of about 30%, employed a biomimetic approach.[9] A pivotal step in the
Rice synthesis is the Grewe cyclization, which mimics the biosynthetic pathway of morphine in
the opium poppy.[9]

Experimental Workflow: Rice Total Synthesis of Codeine

] Elaborati —
| | Grewe Cyclization Precursor |
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Caption: A simplified workflow of the Rice total synthesis of codeine.

Semi-Synthesis of Codeine from Morphine: The
Industrial Standard

Due to the complexity and cost of total synthesis, the vast majority of commercially produced
codeine is derived from the semi-synthesis of morphine, which is readily available from opium.
The key transformation is the O-methylation of the phenolic hydroxyl group of morphine.

Experimental Protocol: O-Methylation of Morphine to Codeine

Several methods have been developed for the O-methylation of morphine. A common
approach involves the use of a methylating agent in the presence of a base.

e Reaction Setup: Morphine is dissolved in a suitable solvent, such as toluene or xylene.[11]

o Methylating Agent and Base: A methylating agent, such as trimethylphenylammonium
chloride, is added along with a base, like an alkali metal carbonate (e.g., sodium or
potassium carbonate).[12] The base is crucial for deprotonating the phenolic hydroxyl group
of morphine, making it nucleophilic.

o Reaction Conditions: The reaction mixture is heated, typically at temperatures ranging from
45°C to 120°C, for a period of 2 to 8 hours.[12]

o Workup and Isolation: After the reaction is complete, the mixture is cooled, and the codeine
is recovered. This may involve extraction and purification steps.

A more modern and efficient method utilizes a solid-phase synthesis approach.
Experimental Protocol: Solid-Phase Synthesis of Codeine from Morphine

» Resin Preparation: A methylation resin is prepared, which has methyl(dialkyl)anilinium or
methyl(diaryl)anilinium salts covalently bonded to it.[11]

» Loading Morphine: Morphine is loaded onto the methylation resin.[11]
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e Reaction: The morphine-loaded resin is suspended in a hydrocarbon solvent like toluene and
heated to around 100-105°C for 6 to 9 hours.[11]

e Product Recovery: The codeine is released into the solvent, which is then evaporated to
yield the product. The resin can be recovered and regenerated.[11]

Quantitative Data: Yields of Codeine Synthesis from Morphine

Methyla
) Temper . . Referen
Method ting Base Solvent Time Yield
ature ce
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- Trimethyl ]
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al ) Metal Toluene/ )
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Solid-
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Synthesi on Resin 105°C
S
Conclusion

The journey from the initial isolation of codeine by Robiquet to the highly efficient synthetic
methods of today showcases the remarkable progress in natural product chemistry and
synthetic organic chemistry. While the total synthesis of codeine remains a significant academic
achievement, the semi-synthesis from morphine continues to be the cornerstone of its industrial
production. The development of more efficient and environmentally friendly synthetic methods
remains an active area of research, driven by the enduring importance of codeine and its
derivatives in modern medicine. This guide has provided a comprehensive overview of the key
historical milestones, experimental procedures, and quantitative data associated with the
discovery and synthesis of this vital alkaloid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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